molecular formula C9H18O2 B13753150 1-(Cyclohexyloxy)propan-2-ol CAS No. 5334-13-4

1-(Cyclohexyloxy)propan-2-ol

Cat. No.: B13753150
CAS No.: 5334-13-4
M. Wt: 158.24 g/mol
InChI Key: QXNPSEBOTQLKNZ-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)propan-2-ol (CAS 5334-13-4) is a valuable propanol derivative and chemical intermediate in organic and medicinal chemistry research. This compound features a secondary alcohol functional group, making it a versatile building block for further synthetic transformations. Its physical properties include a boiling point of 226.6 °C at 760 mmHg and a density of 0.96 g/cm³ . The compound serves as a key precursor in the synthesis of amino alcohols; for instance, it can be used in the preparation of 1-Amino-3-cyclohexyloxy-propan-2-ol via epoxide ring-opening reactions, a common method for constructing beta-amino alcohol scaffolds . These amino alcohol structures are of significant interest in advanced synthetic chemistry, particularly in the development of pharmaceutical agents and chiral ligands for asymmetric catalysis . Researchers utilize this compound and its derivatives to explore new synthetic pathways, leveraging the strategic placement of its functional groups to construct intricate molecular frameworks for potential applications in drug discovery and materials science . This product is intended for research purposes and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5334-13-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-cyclohexyloxypropan-2-ol

InChI

InChI=1S/C9H18O2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3

InChI Key

QXNPSEBOTQLKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCC1)O

Origin of Product

United States

Synthetic Methodologies and Pathways for 1 Cyclohexyloxy Propan 2 Ol

Established Synthetic Routes to 1-(Cyclohexyloxy)propan-2-ol

Several well-established methods are utilized for the preparation of this compound. These routes often employ readily available starting materials and are amenable to laboratory-scale synthesis.

A primary and straightforward approach to synthesize this compound is through the etherification of cyclohexanol (B46403) with a suitable propanol (B110389) derivative. One common method involves the reaction of cyclohexanol with propylene (B89431) oxide. epo.orggoogle.com This reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic in nature. google.com The use of a base catalyst, such as sodium hydroxide, tends to favor the formation of the secondary alcohol, this compound. epo.org The reaction mechanism involves the nucleophilic attack of the cyclohexoxide ion (formed by the deprotonation of cyclohexanol by the base) on the less sterically hindered carbon of the propylene oxide ring. To maximize the yield of the desired monoether, an excess of cyclohexanol is often employed. epo.org

Another variation of this etherification involves the reaction of cyclohexanol with a halogenated propanol, such as 1-chloro-2-propanol (B90593). This reaction proceeds via a Williamson ether synthesis mechanism, where the cyclohexoxide ion displaces the chloride ion from the halohydrin.

A two-step methodology has also been described for the synthesis of related compounds, which begins with the reaction of cyclohexanol with epichlorohydrin (B41342) or epibromohydrin (B142927) to form 1-halo-3-(cyclohexyloxy)propan-2-ol intermediates. lookchem.com These intermediates can then be further reacted to yield various derivatives.

The reaction conditions for these etherification reactions can be varied to optimize the yield and selectivity. For instance, a French patent describes the reaction of propylene oxide with cyclohexanol at temperatures ranging from 50°C to 200°C. google.com

Table 1: Examples of Etherification Reactions for the Synthesis of this compound and Related Compounds

Reactant 1Reactant 2Catalyst/ConditionsProductReference
CyclohexanolPropylene OxideBase catalyst (e.g., NaOH), 80°C to 160°CThis compound epo.org
CyclohexanolPropylene OxideAcid or Alkali catalyst, HeatingCyclohexyl propylene glycol ether google.com
CyclohexanolEpichlorohydrin or EpibromohydrinZinc perchlorate (B79767) hexahydrate, 80°C, solvent-free1-halo-3-(cyclohexyloxy)propan-2-ol lookchem.com

The synthesis of this compound can also be approached by starting with a halogenated propanol precursor. A common precursor is 1-chloro-2-propanol. chemicalbook.comresearchgate.net This compound can be synthesized by the reaction of propene with hypochlorous acid. quora.com The subsequent reaction of 1-chloro-2-propanol with cyclohexanol in the presence of a base leads to the formation of this compound via a nucleophilic substitution reaction.

The conformational isomerism of 1-chloro-2-propanol has been studied, indicating that the gauche orientation of the Cl-C-C-O fragment is prevalent. researchgate.net This conformational preference may influence the reactivity of the molecule in substitution reactions.

Modern synthetic chemistry often employs advanced catalytic systems to improve reaction efficiency, selectivity, and environmental footprint. While specific advanced catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of catalysis in ether synthesis are applicable. For instance, the use of phase-transfer catalysts could be beneficial in reactions involving an alkoxide and a haloalkane, particularly when the reactants have different solubilities.

Furthermore, research into the catalytic epoxidation of propylene to propylene oxide, a key starting material, is ongoing. dntb.gov.ua Advances in this area, such as the use of titanium silicalite-1 catalysts, indirectly contribute to more efficient pathways for producing propylene oxide derivatives like this compound. dntb.gov.ua

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center at the C2 position of the propanol chain, meaning it can exist as two enantiomers, (R)- and (S)-1-(cyclohexyloxy)propan-2-ol. The synthesis of a single enantiomer, or an enantiomerically enriched mixture, requires the use of stereoselective synthetic methods.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. While the direct asymmetric synthesis of this compound is not explicitly described in the provided results, related stereoselective syntheses of similar alkoxypropanol structures offer valuable insights.

For example, a patent describes the synthesis of (2S)-3-l-menthoxypropane-1,2-diol by reacting l-menthol (B7771125) with (R)-(-)-benzyl glycidyl (B131873) ether in the presence of a Lewis acid catalyst. google.com This reaction proceeds with the stereospecific opening of the epoxide ring, demonstrating that a chiral starting material can direct the stereochemical outcome of the reaction. This principle could be applied to the synthesis of a specific enantiomer of this compound by using a chiral cyclohexanol derivative or a chiral propylene oxide enantiomer.

The use of chiral catalysts, such as pseudoephedrine, has been shown to be effective in the enantioselective three-component synthesis of optically active propargyl amino ethers, achieving high enantioselectivities. uni-pannon.hu Similar catalytic systems could potentially be adapted for the enantioselective etherification of cyclohexanol with a propanol derivative.

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over another. This can be achieved by using a chiral auxiliary or by taking advantage of the stereochemistry of the starting materials.

The reaction of nitrile oxides with alkenes bearing an allylic oxygen substituent has been studied for its diastereoselectivity. nih.gov This type of cycloaddition reaction can lead to the formation of isoxazolines with a high degree of stereocontrol, which can then be converted to β-hydroxy ketones, structurally related to the target molecule.

Another approach involves the use of chiral templates or substrates. For instance, the reaction of a chiral alkene with a chiral nitrile oxide has been explored. nih.gov While this specific example does not directly produce this compound, the principles of matching and mismatching chiral reactants to control diastereoselectivity are broadly applicable.

The development of stereoselective synthesis methodologies is an active area of research, and the application of these strategies to the synthesis of specific isomers of this compound would be a logical extension of existing synthetic knowledge. umich.eduwisc.edu

Green Chemistry Principles in this compound Production

Utilization of Sustainable Solvents and Media

A major source of waste and environmental impact in the chemical industry stems from the extensive use of volatile organic solvents (VOCs), which can be toxic, flammable, and polluting. researchgate.net The principles of green chemistry advocate for replacing these hazardous solvents with safer, more sustainable alternatives. researchgate.netsigmaaldrich.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and has a low environmental impact. sigmaaldrich.comtext2fa.ir

In the context of synthesizing precursors for this compound derivatives, significant strides have been made toward minimizing solvent use. A key intermediate, 1-halo-3-(cyclohexyloxy)propan-2-ol, is synthesized by reacting cyclohexanol with epichlorohydrin or epibromohydrin. lookchem.com Notably, this reaction can be conducted effectively under solvent-free conditions at elevated temperatures (e.g., 80°C), completely eliminating the need for a reaction solvent and thereby reducing waste and potential environmental contamination. lookchem.com

Where solvents are necessary, a range of greener alternatives to conventional hazardous solvents like chloroform, DMF, and benzene (B151609) are available. nih.govwhiterose.ac.uk These alternatives are selected based on their lower toxicity, better environmental profile, and safety. nih.gov The use of ionic liquids (ILs) as a reaction medium is another approach gaining traction. researchgate.net ILs are salts with low melting points that are often non-volatile and non-flammable, and in some cases, can be reused, making them a potentially sustainable medium for chemical synthesis. researchgate.netresearchgate.net For instance, molten salts have been successfully used as a reusable medium for the preparation of heterocyclic compounds derived from 1-halo-3-(cyclohexyloxy)propan-2-ol. researchgate.net

Table 1: Comparison of Traditional vs. Greener Solvents in Chemical Synthesis

CategoryTraditional SolventsGreener AlternativesKey Advantages of Alternatives
Chlorinated Dichloromethane, Chloroform2-Methyltetrahydrofuran (2-MeTHF)Lower toxicity, not ozone-depleting. whiterose.ac.uk
Aprotic Dipolar N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Cyrene™, Dimethyl sulfoxide (B87167) (DMSO)Derived from renewable biomass (Cyrene™), lower toxicity. sigmaaldrich.comnih.gov
Hydrocarbons Benzene, Toluene, HexaneHeptane, MethylcyclohexaneLess toxic and carcinogenic than benzene. nih.gov
Ethers Diethyl ether, 1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME)Reduced peroxide-forming tendencies, lower volatility. whiterose.ac.uk
Alcohols MethanolEthanol, 2-PropanolOften bio-based, lower toxicity than methanol. sigmaaldrich.comnih.gov
Specialty Media N/AIonic Liquids, Water, Supercritical FluidsNon-volatile, potential for recyclability, non-toxic (water). researchgate.netnih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. iwu.edu A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts, making it an inherently greener process. iwu.edursc.org

The synthesis of this compound typically involves the ring-opening of an epoxide, such as propylene oxide or its derivatives (e.g., 2-((cyclohexyloxy)methyl)oxirane), by cyclohexanol. researchgate.net This type of reaction is an addition reaction, which is one of the most desirable reaction types from an atom economy perspective. In an ideal addition reaction, all the atoms from the reactants are incorporated into the final product, leading to a theoretical atom economy of 100%.

Reaction Scheme for this compound (Illustrative) Cyclohexanol + Propylene Oxide → this compound

This pathway, being an addition reaction, has the potential for very high atom economy, as few or no atoms are wasted as byproducts. The primary challenge to efficiency is often not the atom economy itself but the reaction yield and selectivity—ensuring the desired isomer is formed and that side reactions are minimized.

Optimizing reaction efficiency involves fine-tuning conditions such as temperature, pressure, and the use of catalysts to maximize the conversion of reactants to the desired product. mdpi.com Catalytic reagents are preferred over stoichiometric ones as they are used in small amounts and can facilitate reactions with higher selectivity and under milder conditions, further contributing to the greenness of the process. iwu.edu While specific catalysts for the direct synthesis of this compound are not detailed in the provided data, the general principle of using catalysts to improve efficiency is central to green synthesis. iwu.edu The ultimate goal is to achieve high yields and selectivity, which, combined with high atom economy, leads to a highly efficient and sustainable manufacturing process. rsc.org

Table 2: Key Principles for Reaction Efficiency

PrincipleDefinitionRelevance to Green Synthesis
Atom Economy A measure of the mass of atoms from the starting materials that are present in the useful products.High atom economy minimizes waste at the molecular level, reducing the need for separation and disposal of byproducts. iwu.edu
Yield The amount of product obtained in a chemical reaction.High yields mean less reactant material is wasted and less energy is consumed per unit of product.
Selectivity The degree to which a reaction forms a particular product in preference to others.High selectivity prevents the formation of unwanted side products, simplifying purification and reducing waste.
Catalysis The use of a catalyst to increase the rate of a chemical reaction.Catalysts can enable reactions to occur at lower temperatures and with higher selectivity, saving energy and materials. iwu.edu
Solvent-Free Reactions Chemical reactions conducted in the absence of any solvent.Eliminates solvent-related waste, hazards, and separation costs, representing a significant green advantage. lookchem.com

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyloxy Propan 2 Ol

Reactivity of the Hydroxyl Functional Group in 1-(Cyclohexyloxy)propan-2-ol

The secondary alcohol moiety is a versatile functional group that readily participates in a range of reactions, including esterification, etherification, oxidation, and reduction.

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form the corresponding esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). This reaction is a reversible equilibrium process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of this compound. ceon.rs

The reactivity in Fischer esterification is sensitive to steric hindrance. As a secondary alcohol, this compound will react more slowly than a primary alcohol. ceon.rs

Reactant (Carboxylic Acid) Catalyst Typical Conditions Product Typical Yield
Acetic AcidH₂SO₄Reflux with excess alcohol1-(Cyclohexyloxy)propan-2-yl acetate (B1210297)Moderate to High
Propanoic AcidH₂SO₄Reflux with excess alcohol1-(Cyclohexyloxy)propan-2-yl propanoateModerate to High
Benzoyl ChloridePyridine (B92270)Room Temperature1-(Cyclohexyloxy)propan-2-yl benzoateHigh

Secondary Etherification: The hydroxyl group of this compound can be converted into an ether through reactions like the Williamson ether synthesis. byjus.commasterorganicchemistry.com This process involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by the reaction of this alkoxide with an alkyl halide in an Sₙ2 reaction. byjus.comlibretexts.org For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org

Base Alkyl Halide Solvent Product Typical Yield
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)1-(Cyclohexyloxy)-2-methoxypropaneGood
Sodium Hydride (NaH)Ethyl Bromide (CH₃CH₂Br)Tetrahydrofuran (THF)1-(Cyclohexyloxy)-2-ethoxypropaneGood

Selective Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, specifically 1-(cyclohexyloxy)propan-2-one. A variety of oxidizing agents can accomplish this transformation. For milder conditions that prevent over-oxidation, reagents such as Pyridinium (B92312) Chlorochromate (PCC) or a Swern oxidation are commonly employed. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.org Stronger oxidizing agents, like chromic acid (H₂CrO₄, formed from Na₂Cr₂O₇ and H₂SO₄), will also yield the ketone, as secondary alcohols are resistant to further oxidation. youtube.com

Oxidizing Agent Solvent Typical Conditions Product
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temperature1-(Cyclohexyloxy)propan-2-one
Dimethyl Sulfoxide (B87167) (DMSO), Oxalyl Chloride, Triethylamine (Swern Oxidation)Dichloromethane (CH₂Cl₂)Low Temperature (-78 °C to rt)1-(Cyclohexyloxy)propan-2-one
Chromic Acid (H₂CrO₄)Acetone0 °C to Room Temperature1-(Cyclohexyloxy)propan-2-one

Reduction Pathways: While the hydroxyl group itself is not typically reduced, it can be converted into a better leaving group, such as a tosylate, and then be subjected to reductive cleavage. However, a more direct transformation involving the hydroxyl group is its conversion to an amine through reductive amination of the corresponding ketone. First, the alcohol is oxidized to 1-(cyclohexyloxy)propan-2-one. This ketone can then react with ammonia (B1221849) or a primary amine to form an imine, which is subsequently reduced to an amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst.

Reactivity of the Ether Linkage in this compound

Ether linkages are generally unreactive, which is why ethers are often used as solvents. libretexts.org However, under harsh acidic conditions, the C-O bond of the ether can be cleaved.

The cleavage of the ether in this compound is typically achieved by heating with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen.

In this compound, the ether oxygen is bonded to a primary carbon (of the propanol (B110389) backbone) and a secondary carbon (of the cyclohexane (B81311) ring). The first step in the cleavage mechanism is the protonation of the ether oxygen by the strong acid to form a good leaving group. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile. Due to steric hindrance at the secondary cyclohexyl carbon, the nucleophilic attack will preferentially occur at the less hindered primary carbon of the propanol chain via an Sₙ2 mechanism. libretexts.org This results in the formation of cyclohexanol (B46403) and a 1-halo-propan-2-ol.

If an excess of the hydrohalic acid is used, the newly formed cyclohexanol can undergo further substitution to yield a cyclohexyl halide. The secondary alcohol of the 1-halo-propan-2-ol can also be substituted, although this may require more forcing conditions.

Reagent Conditions Primary Products Mechanism
HBr (conc.)HeatCyclohexanol and 1-bromopropan-2-olSₙ2
HI (conc.)HeatCyclohexanol and 1-iodopropan-2-olSₙ2

While less common for simple ethers under standard conditions, rearrangement reactions can be induced. For ethers, a notable rearrangement is the byjus.commasterorganicchemistry.com-Wittig rearrangement, which occurs under strongly basic conditions. This reaction involves the deprotonation of a carbon adjacent to the ether oxygen, followed by a rearrangement to form an alcohol. For this compound, this would require a very strong base to deprotonate either the methylene (B1212753) group of the propanol chain or a carbon on the cyclohexane ring adjacent to the ether linkage. This reaction pathway is generally less favored and requires specific conditions to be synthetically useful.

Stereochemical Influences on Reaction Kinetics and Selectivity

The carbon atom bearing the hydroxyl group in this compound is a chiral center. This means the compound can exist as two enantiomers: (R)-1-(Cyclohexyloxy)propan-2-ol and (S)-1-(Cyclohexyloxy)propan-2-ol. The stereochemistry at this center can significantly influence the kinetics and selectivity of its reactions.

When reacting with other chiral molecules or with catalysts that are chiral, the two enantiomers will react at different rates, leading to kinetic resolution. For instance, in an esterification reaction with a chiral carboxylic acid, two diastereomeric esters will be formed at different rates. This difference in rate can be exploited to separate the enantiomers.

Furthermore, in reactions that create a new stereocenter, the existing stereocenter in this compound can direct the stereochemical outcome of the reaction, a phenomenon known as diastereoselectivity. For example, the reduction of the corresponding ketone, 1-(cyclohexyloxy)propan-2-one, with a chiral reducing agent would likely produce an excess of one enantiomer of this compound over the other.

The separation of the enantiomers of this compound can be achieved using chiral chromatography techniques, which employ a chiral stationary phase. lcms.czresearchgate.netfz-juelich.demdpi.comnih.gov Once separated, the reactivity of each individual enantiomer can be studied.

Role of this compound in Multicomponent and Cascade Reactions

Extensive searches of scientific literature and chemical databases did not yield specific examples of this compound being utilized as a key reactant in multicomponent or cascade reactions. Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. rug.nltcichemicals.com Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next.

While the specific compound this compound is not prominently featured in the context of MCRs or cascade reactions in the available literature, the structural motifs it possesses—a secondary alcohol and an ether linkage—are common functionalities that participate in a wide array of chemical transformations.

Hypothetical Roles and Potential Reactivity:

Based on the general principles of organic synthesis, one could hypothesize potential, though not yet reported, roles for this compound in such complex reactions.

As a Nucleophile: The secondary hydroxyl group in this compound could act as a nucleophile. For instance, in a Passerini-type three-component reaction, an alcohol can react with a carboxylic acid and an isocyanide. While this is a well-established MCR, specific studies employing this compound in this capacity are not documented.

As a Precursor in Cascade Sequences: The compound could potentially be a precursor for a reactive intermediate in a cascade sequence. For example, oxidation of the secondary alcohol to a ketone, followed by a series of intramolecular reactions, could be envisioned. However, no such specific cascade reactions originating from this compound have been reported in the literature.

Interactive Data Table: Examples of Multicomponent Reactions

To provide context, the following table details common multicomponent reactions, their reactants, and the typical products formed. It is important to reiterate that this compound is not a documented reactant in these specific named reactions.

Reaction NameReactant 1Reactant 2Reactant 3Product Type
Ugi ReactionAldehyde/KetoneAmineCarboxylic AcidIsocyanide
Passerini ReactionAldehyde/KetoneCarboxylic AcidIsocyanide
Hantzsch Dihydropyridine SynthesisAldehydeβ-Ketoester (2 equiv.)Ammonia/Amine
Biginelli ReactionAldehydeβ-KetoesterUrea (B33335)/Thiourea
Gewald ReactionKetone/Aldehydeα-CyanoesterElemental SulfurAmine

Based on a thorough review of available scientific literature, there is no documented evidence of this compound playing a role in multicomponent or cascade reactions. The research community has not yet explored or reported its application in these advanced synthetic strategies. Future research may uncover such applications, but at present, this remains a speculative area.

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyloxy Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(Cyclohexyloxy)propan-2-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique chemical environment within the molecule. The presence of a chiral center at the second carbon of the propanol (B110389) chain results in diastereotopic protons in the adjacent methylene (B1212753) group, which are expected to show different chemical shifts.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region. The methine proton on the carbon bearing the ether oxygen is expected to be downfield from the other cyclohexyl protons. The protons of the propan-2-ol moiety would be clearly distinguishable. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. The methine proton of the C-2 hydroxyl group would be a multiplet, and the diastereotopic methylene protons at C-1 would likely appear as two separate multiplets. The hydroxyl proton itself often appears as a broad singlet, though its chemical shift can vary with concentration and solvent. docbrown.info

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the symmetry of the propan-2-ol backbone, only two signals would be expected for the methyl carbons if they were equivalent. docbrown.info However, the chirality of the molecule may lead to distinct signals. The carbon atoms of the cyclohexyl ring will show several signals, with the carbon atom bonded to the ether oxygen being the most downfield of this group. The carbons of the propan-2-ol side chain will also have characteristic chemical shifts, influenced by the adjacent oxygen atoms.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl -CH₂-1.10-1.90m
Cyclohexyl -CH-O-3.20-3.40m
-O-CH₂-3.30-3.50m
-CH(OH)-3.80-4.00m
-CH₃1.15-1.25d
-OHVariable (e.g., 2.0-4.0)br s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Cyclohexyl -CH₂-23.0-26.0
Cyclohexyl -CH₂- (adjacent to -CH-O-)31.0-33.0
Cyclohexyl -CH-O-78.0-80.0
-O-CH₂-72.0-74.0
-CH(OH)-65.0-67.0
-CH₃22.0-24.0

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methyl protons and the methine proton of the propan-2-ol group, as well as correlations between the protons of the cyclohexyl ring. This technique is invaluable for tracing the proton connectivity throughout the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal around 65-67 ppm would show a cross-peak with the proton multiplet at 3.80-4.00 ppm, confirming their assignment to the -CH(OH)- group.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, a correlation between the protons of the -O-CH₂- group and the -CH-O- carbon of the cyclohexyl ring would confirm the ether linkage.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A very prominent and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Strong C-H stretching vibrations from the alkyl groups (cyclohexyl and propanol) would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and the secondary alcohol are expected to produce strong bands in the fingerprint region, typically between 1260 and 1000 cm⁻¹. researchgate.net

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (alkane)2950-2850Strong
C-O stretch (ether)1150-1085Strong
C-O stretch (secondary alcohol)~1100Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching and bending vibrations of the cyclohexyloxy and propanol backbone will produce a characteristic and complex pattern of signals, creating a unique "molecular fingerprint" for this compound. mdpi.comresearchgate.net The C-O stretching vibrations are also observable in the Raman spectrum. The largely non-polar nature of the cyclohexyl ring's C-C and C-H bonds leads to strong Raman scattering. mdpi.com

Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch2850-3000Strong
CH₂ deformation1440-1465Medium
C-O stretch1000-1200Medium-Weak
Cyclohexyl ring vibrations800-1000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₈O₂), the calculated molecular weight is approximately 158.24 g/mol . lookchem.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 158. However, for alcohols, this peak can sometimes be weak or absent due to rapid fragmentation. docbrown.info The fragmentation of this compound would likely proceed through several characteristic pathways for ethers and secondary alcohols:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This could lead to the formation of a fragment at m/z 45, corresponding to [CH(OH)CH₃]⁺, which is often a prominent peak for 2-propanol derivatives. docbrown.info

Cleavage of the ether bond: The bond between the cyclohexyl ring and the ether oxygen could cleave, leading to a cyclohexyl cation (m/z 83) or a cyclohexyloxy fragment. Another possibility is the cleavage of the C-O bond on the propanol side, which could lead to various smaller fragments.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 140 ([M-18]⁺).

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
158[C₉H₁₈O₂]⁺ (Molecular Ion)
140[C₉H₁₆O]⁺ ([M-H₂O]⁺)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
57[C₄H₉]⁺ or [C₃H₅O]⁺
45[C₂H₅O]⁺ ([CH(OH)CH₃]⁺)

X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its physical and chemical properties. For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction requires the synthesis of a crystalline derivative.

The process involves chemically modifying the this compound molecule to introduce functionalities that promote crystallization. This is often achieved by reacting the hydroxyl group with a rigid and polar molecule, which can facilitate the formation of a well-ordered crystal lattice through intermolecular interactions like hydrogen bonding and π-stacking.

While a comprehensive search of available scientific literature did not yield specific studies on the X-ray crystallographic analysis of crystalline derivatives of this compound, research on related structures highlights the methodology. For instance, a study on chiral indolines reported the X-ray crystallographic analysis of 3-(cyclohexyloxy)-1-(pyridin-2-ylsulfonyl)indoline. rsc.org In this case, the cyclohexyloxy moiety was part of a larger, more complex molecule that was successfully crystallized and analyzed. The resulting crystal structure provided definitive proof of the molecule's stereochemistry and conformation. rsc.org

The general procedure for such an analysis involves:

Synthesis of a Crystalline Derivative: Reacting this compound with a suitable agent to form a solid derivative.

Crystallization: Growing a high-quality single crystal of the derivative from a suitable solvent or solvent mixture.

X-ray Diffraction Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting structural data would be presented in a crystallographic information file (CIF) and can be visualized as detailed 3D models. Key parameters obtained from such an analysis are typically summarized in a table.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound (Note: This table is illustrative as no specific data for a derivative of this compound was found in the searched literature.)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are fundamental for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. bhu.ac.in A plot of molar rotation versus wavelength gives an ORD curve. Chiral molecules exhibit a "Cotton effect," which is the characteristic change in optical rotation in the vicinity of an absorption band. mgcub.ac.in The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the molecule by comparison with known compounds or by applying empirical rules.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. uzh.ch A CD spectrum is a plot of this differential absorption versus wavelength. Like ORD, CD signals are only observed for chiral molecules and are most intense in the region of UV-Vis absorption. The sign and intensity of the CD bands are characteristic of the molecule's stereochemistry.

A thorough review of the scientific literature did not reveal any specific ORD or CD spectroscopic data for this compound. However, the application of these techniques to other chiral alcohols and ethers is well-established. For instance, the enantiomeric excess of related chiral alcohols has been determined using chiral High-Performance Liquid Chromatography (HPLC) with a UV detector, a technique that is often correlated with chiroptical methods. wiley-vch.de

The general approach to using chiroptical spectroscopy for this compound would involve:

Separation of Enantiomers: Isolating the individual (R)- and (S)-enantiomers of this compound, typically by chiral chromatography.

Measurement of ORD and CD Spectra: Recording the ORD and CD spectra of each enantiomer in a suitable solvent.

Analysis of Spectra: Analyzing the sign and intensity of the Cotton effects in the ORD and CD spectra to assign the absolute configuration, often aided by computational modeling.

The data from such an analysis would be presented in a table summarizing the key chiroptical properties.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound (Note: This table is illustrative as no specific data for this compound was found in the searched literature.)

Enantiomer Specific Rotation [α]D (deg) ORD Cotton Effect (λ, nm) CD (Δε, M⁻¹cm⁻¹) (λ, nm)
(R)-1-(Cyclohexyloxy)propan-2-ol Positive Value Positive at λ₁ Positive at λ₁

Lack of Specific Research Data on the Computational Chemistry of this compound

A thorough review of available scientific literature and chemical databases indicates a significant gap in dedicated computational and theoretical research focused exclusively on the compound This compound . While general computational methodologies for similar molecules like alcohols and ethers are well-established, specific studies detailing the quantum chemical calculations, molecular dynamics, or reaction mechanisms for this particular compound are not present in the public domain.

General chemical and physical properties are available from sources like PubChem and the NIST WebBook. nih.govnist.gov However, in-depth computational analyses as requested—including Density Functional Theory (DFT) studies on its conformations, ab initio predictions of its spectroscopic parameters, or Molecular Dynamics (MD) simulations—have not been published.

Research on related structures, such as other cyclohexyl ethers and propanol derivatives, does exist. For instance, computational studies have been performed on the conformational analysis of various cyclohexyl compounds, often employing DFT to determine the energetic preferences of substituents in axial versus equatorial positions. acs.orgresearchgate.net Similarly, the reaction mechanisms of other alcohols and ethers have been computationally elucidated, identifying transition states and energy barriers for processes like decomposition or oxidation. nsf.govresearchgate.net

These studies on analogous compounds highlight the types of computational analyses that could be applied to this compound. Methodologies like DFT are routinely used to explore electronic structures and energetics, while MD simulations offer insight into conformational dynamics and intermolecular interactions. aip.orgwikipedia.org Computational tools are also frequently used to map reaction pathways and calculate energy barriers for various chemical transformations. rsc.orgmdpi.com

Nevertheless, without specific published research on this compound, it is not possible to provide the detailed, data-driven article as outlined in the request. The creation of scientifically accurate data tables and detailed findings for its electronic structure, conformational analysis, and reaction mechanisms is contingent on dedicated computational studies that have not yet been performed or made publicly available.

Computational Chemistry and Theoretical Studies of 1 Cyclohexyloxy Propan 2 Ol

Theoretical Insights into Structure-Reactivity Relationships

The reactivity of 1-(Cyclohexyloxy)propan-2-ol is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these relationships.

The ether linkage (C-O-C) is another key feature. DFT studies on the cleavage of β-O-4 ether linkages, which are structurally analogous to the ether bond in this compound, reveal that the reaction mechanism is highly dependent on the catalyst and reaction conditions. frontiersin.orgwhiterose.ac.uk For instance, base-catalyzed cleavage often proceeds via a six-membered transition state. frontiersin.org The strength of the ether bond and its susceptibility to cleavage can be predicted by calculating bond dissociation energies and activation barriers for various reaction pathways. Theoretical calculations can also map the potential energy surface to identify the most likely reaction mechanisms, whether they involve initial C-H activation or direct C-O insertion. whiterose.ac.ukmdpi.com

The propan-2-ol moiety contains a chiral center at the C2 carbon and a reactive hydroxyl group. Theoretical studies on the reactions of propan-2-ol isomers have been conducted to understand their combustion and oxidation chemistry. bohrium.com For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its intermolecular interactions and, consequently, its physical properties like boiling point and solubility. The reactivity of the C-H bond at the C2 position is also significant. Theoretical calculations on the hydrogen abstraction reactions from propan-2-ol by radicals like hydroperoxyl (HO₂) show that the site of abstraction is highly specific. bohrium.com Similar calculations for this compound would reveal the most susceptible sites for radical attack, providing insights into its oxidative stability.

Table 1: Theoretical Conformational Analysis of Cyclohexanol (B46403) as a Model for the Cyclohexyloxy Group

ConformerRelative Energy (kJ/mol)Key Dihedral AngleSource
Equatorial (gauche)0.0O-C1-C2-Hax ≈ 60° researchgate.net
Equatorial (trans)~2.5O-C1-C2-Hax = 180° researchgate.net
Axial (gauche)~1.9H-C1-O-H ≈ 60° researchgate.net
Axial (trans)~4.5H-C1-O-H = 180° researchgate.net

This table presents data for cyclohexanol, a model compound for the cyclohexyloxy moiety in this compound. The relative energies indicate the stability of different spatial arrangements of the hydroxyl group.

Predictive Modeling of Chemical Behavior and Properties

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, can estimate a wide range of chemical and physical properties of this compound. These models use molecular descriptors derived from the compound's structure to predict its behavior without the need for extensive experimental measurements.

Key physical properties such as boiling point, density, viscosity, and refractive index can be predicted using models based on group contribution methods or more sophisticated machine learning algorithms. bme.hursc.org For instance, the boiling point is influenced by factors such as molecular weight, polarity, and the capacity for hydrogen bonding. The presence of the hydroxyl group in this compound would be a significant contributor to its boiling point.

Thermochemical properties, including the enthalpy of formation, entropy, and heat capacity, can also be estimated using computational methods. researchgate.net These properties are crucial for understanding the compound's stability and its behavior in chemical reactions. Benson's group additivity method, for example, allows for the estimation of these properties by summing the contributions of individual molecular fragments. researchgate.net

Solubility in various solvents is another critical property that can be predicted. The cyclohexyloxy group imparts a significant nonpolar character to the molecule, while the hydroxyl group provides a polar, hydrophilic site. The balance between these determines its solubility in polar and nonpolar solvents. Predictive models for solubility often consider descriptors related to molecular size, polarity, and hydrogen bonding capacity.

Toxicological and environmental properties can also be modeled. For example, the toxicity of organic compounds like ethers and alcohols has been correlated with topological indices, which are numerical descriptors of the molecular structure. hw.ac.uk By calculating these indices for this compound, it is possible to estimate its potential health and environmental impact.

Table 2: Predicted Physicochemical Properties of Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Boiling Point (°C)
1-Cyclohexylpropan-2-olC₉H₁₈O142.243.2Not available
1-(Cyclohexen-1-yl)propan-2-olC₉H₁₆O140.222.4Not available
CyclohexanolC₆H₁₂O100.161.2161.1
Propan-2-olC₃H₈O60.10.382.5

This table provides computed and experimental data for compounds structurally related to this compound, offering a basis for estimating its properties. Data sourced from PubChem. nih.govnih.gov

Synthesis and Characterization of Derivatives and Analogs of 1 Cyclohexyloxy Propan 2 Ol

Aminoalkoxypropanol Derivatives

Aminoalkoxypropanol derivatives of 1-(cyclohexyloxy)propan-2-ol are characterized by the introduction of a nitrogen-containing functional group. These compounds are typically synthesized from activated precursors of this compound.

Synthetic Approaches and Structural Diversification

The primary route for synthesizing aminoalkoxypropanol derivatives involves a two-step process starting from cyclohexanol (B46403). The first step is the reaction of cyclohexanol with an epihalohydrin, such as epichlorohydrin (B41342), often in the presence of a Lewis acid catalyst, to form a key intermediate, 1-halo-3-(cyclohexyloxy)propan-2-ol. For instance, 1-chloro-3-(cyclohexyloxy)propan-2-ol (B6596950) can be synthesized in high yield from the reaction of menthol (B31143) (a substituted cyclohexanol) and epichlorohydrin. google.com

This halo-intermediate is then subjected to nucleophilic substitution with a wide variety of primary or secondary amines. This reaction typically proceeds by opening the epoxide ring (if starting from a glycidyl (B131873) ether intermediate) or by displacing the halide. This approach allows for significant structural diversification by simply varying the amine used in the second step. A broad range of amines, from simple alkylamines to more complex heterocyclic amines like piperazine (B1678402), can be incorporated. researchgate.netfluorochem.co.uk An example of a commercially available derivative synthesized through this methodology is 1-(Cyclohexyloxy)-3-(piperazin-1-yl)propan-2-ol. fluorochem.co.uk

The general synthetic scheme can be represented as:

Cyclohexanol + Epichlorohydrin → 1-Chloro-3-(cyclohexyloxy)propan-2-ol

1-Chloro-3-(cyclohexyloxy)propan-2-ol + Amine (R₂NH) → 1-(Cyclohexyloxy)-3-(dialkylamino)propan-2-ol + HCl

This method provides a modular approach to creating a library of N-substituted derivatives for further investigation.

Physicochemical Characterization

The resulting aminoalkoxypropanol derivatives are characterized using standard analytical techniques to confirm their structure and purity. The characterization of these compounds typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.

For a known derivative like 1-(Cyclohexyloxy)-3-(piperazin-1-yl)propan-2-ol, the key physicochemical data are summarized in the table below.

PropertyData
IUPAC Name 1-(cyclohexyloxy)-3-(piperazin-1-yl)propan-2-ol
CAS Number 780025-98-1
Molecular Formula C₁₃H₂₆N₂O₂
InChI Key FXQLZFXUIURPMU-UHFFFAOYSA-N
Canonical SMILES OC(COC1CCCCC1)CN1CCNCC1

Table 6.1: Physicochemical data for a representative aminoalkoxypropanol derivative. Data sourced from fluorochem.co.uk.

Characterization for novel derivatives would similarly involve ¹H and ¹³C NMR to confirm the carbon skeleton and the successful incorporation of the amine moiety, IR spectroscopy to identify key functional groups like O-H and C-N stretching, and mass spectrometry to determine the molecular weight and confirm the elemental composition.

Ether and Ester Analogs of the Cyclohexyloxypropanol Framework

Ether and ester analogs are synthesized by targeting the secondary hydroxyl group of the this compound backbone. These modifications alter the polarity, lipophilicity, and other physicochemical properties of the parent compound.

Exploration of Alkyl Chain and Substituent Modifications

Ester Analogs: Ester derivatives are readily synthesized through the esterification of this compound with a variety of carboxylic acids. chemguide.co.uk This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and involves heating the alcohol with the desired carboxylic acid. chemguide.co.uksavemyexams.com This process, known as Fischer esterification, is a reversible reaction. mdpi.com

Structural diversity is achieved by varying the carboxylic acid, allowing for the introduction of different alkyl or aryl chains. For example, reaction with acetic acid yields 1-(cyclohexyloxy)propan-2-yl acetate (B1210297). ontosight.ai Using longer chain carboxylic acids or those with different functional groups (e.g., aromatic rings, other heteroatoms) allows for fine-tuning of the molecule's properties. The synthesis of various cyclohexyl esters from cyclohexene (B86901) and carboxylic acids over ion-exchange resins has been reported as a highly atom-efficient method. rsc.org

Starting AlcoholCarboxylic Acid/Acyl HalideResulting Ester Analog
This compoundAcetic Acid1-(Cyclohexyloxy)propan-2-yl acetate
This compoundPropanoic Acid1-(Cyclohexyloxy)propan-2-yl propanoate
This compoundBenzoic Acid1-(Cyclohexyloxy)propan-2-yl benzoate
This compoundCyclohexanecarboxylic Acid1-(Cyclohexyloxy)propan-2-yl cyclohexanecarboxylate

Table 6.2: Examples of potential ester analogs through modification of the acyl group.

Ether Analogs: The synthesis of ether analogs at the 2-position of the propanol (B110389) chain is commonly achieved via the Williamson ether synthesis. vaia.com This method involves deprotonating the hydroxyl group of this compound with a strong base, such as sodium hydride, to form an alkoxide ion. This nucleophilic alkoxide is then reacted with an alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the desired ether. vaia.comsmolecule.com

Modification of the alkyl or aryl halide allows for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the resulting ether. Both simple alkyl ethers (e.g., methyl, ethyl) and more complex aryl ethers can be prepared using appropriate coupling strategies, such as copper- or palladium-catalyzed reactions for aryl halides. union.eduorganic-chemistry.org

Starting AlcoholBaseAlkyl/Aryl HalideResulting Ether Analog
This compoundNaHMethyl Iodide1-(Cyclohexyloxy)-2-methoxypropane
This compoundNaHEthyl Bromide1-(Cyclohexyloxy)-2-ethoxypropane
This compoundNaHBenzyl Bromide2-(Benzyloxy)-1-(cyclohexyloxy)propane
This compoundNaHIodobenzene (with catalyst)1-(Cyclohexyloxy)-2-phenoxypropane

Table 6.3: Examples of potential ether analogs through modification of the alkyl/aryl group.

Cyclohexyloxy-containing Surface-Active Ionic Liquids Derived from this compound Precursors

Surface-active ionic liquids (SAILs) are a class of ionic compounds that exhibit surfactant properties, forming aggregates in solution. researchgate.net Derivatives of this compound have been used as precursors to synthesize novel SAILs with unique aggregation behaviors. researchgate.net

Synthesis and Self-Aggregation Behavior in Solution

The synthesis of these SAILs typically begins with the preparation of 1-halo-3-(cyclohexyloxy)propan-2-ol from cyclohexanol and an epihalohydrin, as previously described. researchgate.net This intermediate is then quaternized with a heterocyclic base, such as pyridine (B92270) or N-methylimidazole, to yield the final ionic liquid. researchgate.net The resulting cationic headgroup is attached to the hydrophobic cyclohexyloxypropyl tail, conferring amphiphilic character to the molecule. acs.org

The general synthetic scheme is as follows:

Cyclohexanol + Epibromohydrin (B142927) → 1-Bromo-3-(cyclohexyloxy)propan-2-ol

1-Bromo-3-(cyclohexyloxy)propan-2-ol + Pyridine → 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)pyridinium Bromide

The self-aggregation behavior of these SAILs in aqueous solution has been investigated using conductometric and tensiometric methods. researchgate.net These studies determine key parameters such as the critical micelle concentration (CMC), which is the concentration at which the surfactant molecules begin to form micelles. The CMC is a measure of the efficiency of a surfactant; a lower CMC value indicates a greater tendency to form micelles. The size of the aggregates can be determined by dynamic light scattering (DLS) studies. researchgate.net

Research has shown that these cyclohexyloxy-containing SAILs exhibit low CMC values, indicating efficient self-aggregation. researchgate.net

Ionic LiquidCationic HeadgroupCMC (mM)
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)pyridinium BromidePyridinium (B92312)14.2
3-(3-(Cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium BromideN-methylimidazolium17.5

Table 6.4: Critical Micelle Concentration (CMC) of representative cyclohexyloxy-containing SAILs. Data sourced from researchgate.net.

The combination of the bulky, hydrophobic cyclohexyloxy group and the hydrophilic ionic headgroup drives the assembly of these molecules into micelles in solution, a defining characteristic of surface-active agents.

Thermal Stability and Rheological Properties of Derived Ionic Liquids

Ionic liquids (ILs) derived from this compound, particularly surface-active ionic liquids (SAILs), have been a subject of research to determine their viability in various applications where thermal stress is a factor. mdpi.comresearchgate.net The thermal stability of these compounds is a critical parameter, often evaluated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. acs.orgnih.gov This analysis provides key data points such as the onset decomposition temperature (T_onset) and the temperature at which maximum degradation occurs (T_peak). mdpi.com

The rheological properties, which describe how a material deforms and flows, are also essential for the practical application of these ionic liquids. tudelft.nlresearchgate.net The viscosity of ILs and their response to shear stress are important for their use as solvents, lubricants, or heat transfer fluids. tudelft.nlnih.gov The complex interplay of ionic interactions, hydrogen bonding (especially with the hydroxyl group), and van der Waals forces in these cyclohexyloxypropanol-derived ILs dictates their flow behavior. mdpi.com Studies on various ILs show that their rheological properties can be tailored by altering their cation and anion structures. tudelft.nlmdpi.com For the specific SAILs derived from this compound, their amphiphilic nature, which leads to self-aggregation, also influences the viscosity and viscoelasticity of their solutions. researchgate.nettudelft.nl

Below is a data table summarizing the thermal decomposition temperatures for representative ionic liquids derived from this compound, based on available research findings.

Ionic LiquidDecomposition Temperature (T_d) in °CReference
3-(3-(cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium bromide242.5 researchgate.net
3-(3-(cyclohexyloxy)-2-hydroxypropyl)pyridinium bromide224.7 researchgate.net

Micelle Formation and Morphological Studies of Aggregates

The derivatives of this compound, particularly the cationic surface-active ionic liquids (SAILs), exhibit self-aggregation in aqueous solutions to form micelles. researchgate.netlookchem.com This behavior is characteristic of amphiphilic molecules, which possess both a hydrophobic (the cyclohexyloxypropyl tail) and a hydrophilic (the imidazolium (B1220033) or pyridinium headgroup) part. The formation of micelles is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). mpg.denih.gov

The CMC is a key parameter used to characterize the efficiency of a surfactant; a lower CMC value indicates that less surfactant is needed to initiate micelle formation and saturate interfaces. researchgate.net The CMC and other thermodynamic parameters of micellization for these SAILs have been determined using techniques such as conductometry and tensiometry. researchgate.netresearchgate.net For example, studies on 3-(3-(cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium bromide and 3-(3-(cyclohexyloxy)-2-hydroxypropyl)pyridinium bromide have provided specific values for their CMC, surface tension at the CMC (γ_cmc), and other related properties. researchgate.net

The morphology and size of the aggregates formed by these SAILs are investigated using methods like dynamic light scattering (DLS). researchgate.netresearchgate.net DLS studies reveal the hydrodynamic diameter of the micelles, providing insight into their shape and packing structure in solution. researchgate.net The structure of the amphiphile, including the nature of the headgroup (imidazolium vs. pyridinium) and the counterion, influences the size and shape of the resulting aggregates. researchgate.net For instance, research has shown that the imidazolium-based SAIL derived from this compound forms micelles with a specific hydrodynamic diameter, which reflects the packing of the hydrophobic tails in the micellar core and the arrangement of the hydrophilic heads at the micelle-water interface. researchgate.net

The table below presents detailed research findings on the micellar properties of these specialized SAILs.

Property3-(3-(cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium bromide3-(3-(cyclohexyloxy)-2-hydroxypropyl)pyridinium bromideReference
Critical Micelle Concentration (CMC) (mmol/L)15.419.2 researchgate.net
Surface Tension at CMC (γ_cmc) (mN/m)36.438.2 researchgate.net
Hydrodynamic Diameter (d_h) (nm)303241 researchgate.net

Halogenated and Trifluoromethylated Derivatives

The synthesis of derivatives of this compound often involves halogenated intermediates. A key example is the synthesis of the aforementioned SAILs, which proceeds via 1-halo-3-(cyclohexyloxy)propan-2-ol, specifically using the chloro or bromo analogues. lookchem.com These halogenated compounds are synthesized by reacting cyclohexanol with epichlorohydrin or epibromohydrin. lookchem.com The halogen atom serves as a good leaving group, facilitating the subsequent quaternization reaction with heterocyclic amines like N-methylimidazole or pyridine to form the desired ionic liquids. researchgate.net

Trifluoromethylated derivatives of the this compound structure have also been synthesized and studied. The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. lookchem.com An example of such a derivative is 4-(2-(cyclohexyloxy)-1,1,1-trifluoropropan-2-yl)-1,1'-biphenyl. cas.cn This compound was synthesized as part of a study on the fluoro-hydroxylation of gem-difluoroalkenes. The presence of the trifluoromethyl group on the propanol backbone alongside the cyclohexyloxy moiety creates a complex molecule with potential for further chemical exploration. cas.cn

The table below lists examples of these halogenated and trifluoromethylated derivatives.

Derivative TypeCompound NameSignificance/UseReference
Halogenated1-Chloro-3-(cyclohexyloxy)propan-2-olIntermediate in the synthesis of ionic liquids lookchem.com
Halogenated1-Bromo-3-(cyclohexyloxy)propan-2-olIntermediate in the synthesis of ionic liquids lookchem.com
Trifluoromethylated4-(2-(Cyclohexyloxy)-1,1,1-trifluoropropan-2-yl)-1,1'-biphenylProduct of fluoro-hydroxylation reaction cas.cn

Heterocyclic Analogs Incorporating the Cyclohexyloxypropanol Moiety

The versatile this compound moiety has been incorporated into various heterocyclic structures, leading to compounds with diverse properties and potential applications. The synthesis of these analogs typically involves linking the cyclohexyloxypropanol group to a heterocyclic ring system.

A prominent class of these analogs is the surface-active ionic liquids (SAILs) where the heterocyclic component is an imidazolium or pyridinium ring. researchgate.netlookchem.com In these compounds, such as 3-(3-(cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium and 3-(3-(cyclohexyloxy)-2-hydroxypropyl)pyridinium salts, the heterocyclic ring acts as the hydrophilic cationic headgroup of the surfactant molecule. researchgate.net

Other heterocyclic analogs have also been reported in the literature. For example, (R)-3-Amino-1-(6-(cyclohexyloxy)pyridin-2-yl)propan-1-ol features a pyridine ring substituted with the cyclohexyloxypropanol chain. google.co.ug This molecule combines the structural features of a substituted pyridine with the chiral propanol backbone. Another example is 1-cyclohexyloxy-2,2,6,6-tetramethylpiperid-4-one, where the cyclohexyloxy group is attached to the nitrogen atom of a sterically hindered piperidine (B6355638) ring, a key intermediate for synthesizing certain flame retardants. researchgate.net

These examples demonstrate the utility of the cyclohexyloxypropanol scaffold in constructing complex molecules with integrated heterocyclic motifs.

Heterocyclic RingCompound NameReference
Imidazole3-(3-(cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-ium bromide researchgate.netlookchem.com
Pyridine3-(3-(cyclohexyloxy)-2-hydroxypropyl)pyridinium bromide researchgate.netlookchem.com
Pyridine(R)-3-Amino-1-(6-(cyclohexyloxy)pyridin-2-yl)propan-1-ol google.co.ug
Piperidine1-Cyclohexyloxy-2,2,6,6-tetramethylpiperid-4-one researchgate.net

Applications in Chemical Synthesis and Materials Science

1-(Cyclohexyloxy)propan-2-ol as a Fundamental Synthetic Building Block

As a chiral organic compound, this compound serves as a key intermediate in the synthesis of a variety of other organic molecules. Its hydroxyl and ether functional groups provide reactive sites for a range of chemical transformations.

The structure of this compound is a versatile scaffold that can be chemically modified to produce more complex molecules with potential applications in pharmaceuticals and other specialized areas. The secondary alcohol group can undergo oxidation to a ketone, reduction to other functional groups, or substitution reactions. The ether linkage provides stability, while the cyclohexane (B81311) ring influences the lipophilicity and steric properties of the resulting molecules.

A number of more complex derivatives have been synthesized from precursors related to this compound, demonstrating its role as a foundational building block. These derivatives often feature the introduction of nitrogen-containing heterocyclic moieties, which are common in biologically active compounds.

Examples of Complex Molecules Derived from Related Precursors:

Compound NameMolecular FormulaKey Structural Features
1-(Cyclohexyloxy)-3-(piperazin-1-yl)propan-2-olC13H26N2O2Introduction of a piperazine (B1678402) ring, a common pharmacophore. bldpharm.com
1-(Cyclohexylamino)-3-(cyclohexyloxy)propan-2-ol hydrochlorideC15H30ClNO2Features a secondary amine and is supplied as a hydrochloride salt. molport.com
1-(Cyclohexyloxy)-3-{[2-(diethylamino)ethyl]amino}propan-2-olC15H32N2O2Contains a flexible diamine side chain. molport.com
1-(Cyclohexyloxy)-3-{[2-(furan-2-yl)ethyl]amino}propan-2-olC15H25NO3Incorporates a furan (B31954) ring, another important heterocyclic motif. molport.com

Furthermore, a structurally similar compound, 1-cyclohexyl-2-propyn-1-ol, is utilized in the synthesis of prostaglandin (B15479496) derivatives, which are highly complex and biologically important lipids. google.com This highlights the potential of such cyclohexyl-containing alcohol structures in the synthesis of intricate natural product analogues.

This compound and its derivatives are employed as intermediates in the manufacturing of various specialty chemicals. These are chemicals produced for specific applications and are generally of a higher value than commodity chemicals.

One notable example is the use of its acetate (B1210297) ester, 2-Propanol, 1-(cyclohexyloxy)-, 2-acetate, as a building block in the synthesis of pesticides and herbicides for the agrochemical industry. ontosight.ai Additionally, related ether compounds, such as 1-cyclohexyloxy-2-methoxybenzene (cyclohexyl-2-methoxyphenyl ether), are utilized as perfumery compounds, indicating the role of the cyclohexyloxy moiety in creating specialty fragrance ingredients. researchgate.net The production of such specialty chemicals often involves multi-step syntheses where this compound or its close analogues serve as a key starting material or intermediate.

Role in Polymer Science and Monomer Development

While direct large-scale polymerization of this compound is not widely documented, its structural motifs are found in components used in polymer science. For instance, a coordination polymer of Nickel(II) has been synthesized using 2-(4-bromophenoxy)acetohydrazide (B95197) and isopropanol (B130326) (propan-2-ol), the latter of which is a structural component of this compound. mdpi.com In this synthesis, the isopropanol molecule is part of the resulting polymeric structure, demonstrating the potential for alcohol moieties to be incorporated into metal-organic polymers. mdpi.com The presence of the bulky cyclohexyl group in this compound could potentially be exploited to influence the physical properties, such as thermal stability and solubility, of polymers if it were to be developed as a monomer or a co-monomer.

Application in Surfactant and Emulsifier Research (via Derived Ionic Liquids)

A significant application of derivatives of this compound is in the synthesis of surface-active ionic liquids (SAILs). Ionic liquids are salts with low melting points that are of great interest as "green" solvents due to their negligible vapor pressure. lookchem.com When these ionic liquids possess amphiphilic properties, they can act as surfactants.

In a notable study, 1-halo-3-(cyclohexyloxy)propan-2-ol, a halogenated derivative of this compound, was reacted with N-methylimidazole or pyridine (B92270) to create novel hydroxyl-functionalized SAILs. lookchem.com These SAILs exhibit interesting self-aggregation behavior in solution, a key characteristic of surfactants.

Synthesized Surface-Active Ionic Liquids and their Properties:

CationAnionAbbreviationCritical Micelle Concentration (mM)
3-(3-(Cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-iumChloride[CHHPMIm][Cl]25.1
3-(3-(Cyclohexyloxy)-2-hydroxypropyl)-1-methyl-1H-imidazol-3-iumBromide[CHHPMIm][Br]22.4
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)pyridin-1-iumChloride[CHHPPy][Cl]31.6
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)pyridin-1-iumBromide[CHHPPy][Br]28.2

The study found that these novel SAILs exhibited very low cytotoxicity, suggesting their potential for biological applications such as in drug and gene delivery systems. lookchem.com This research demonstrates how the core structure of this compound can be functionalized to create advanced surfactants with specialized properties.

Integration into Advanced Material Formulations (e.g., as a component in functional fluids or coatings)

Derivatives of this compound have been incorporated into the formulations of advanced materials, such as functional fluids and coatings, to impart specific properties.

In the field of industrial coatings, complex triazine derivatives incorporating the 1-cyclohexyloxy-tetramethylpiperidine moiety are used as non-migrating UV light stabilizers. google.com For example, 2,4-bis[N-Butyl-N-(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-(2-hydroxyethylamine)-1,3,5-triazine is a component in peelable coating compositions, where it helps to protect the substrate from the damaging effects of UV radiation. google.com

Examples of Derivatives in Advanced Materials:

DerivativeApplicationFunction
2,4-bis[N-Butyl-N-(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-(2-hydroxyethylamine)-1,3,5-triazinePeelable CoatingsUV Light Stabilizer google.com
N,N'-bis(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)-N,N'-bis[2-chloro-4-[N-(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)butylamino]-1,3,5-triazin-6-yl]-1,6-hexanediamineIndustrial CoatingsNon-migrating Light Stabilizer google.com
2-(Cyclohexyloxy)ethanol (B156338)Natural Gas Hydrate (B1144303) InhibitionSynergist for Kinetic Hydrate Inhibitors acs.org

Furthermore, in the context of functional fluids for the oil and gas industry, a structurally similar compound, 2-(cyclohexyloxy)ethanol, has been shown to act as a synergist for kinetic hydrate inhibitors. acs.org These inhibitors are crucial for preventing the formation of gas hydrates in pipelines, which can cause blockages. The addition of 2-(cyclohexyloxy)ethanol was found to significantly improve the performance of the primary inhibitor, poly(N-vinylcaprolactam). acs.org

Industrial Chemical Processes Utilizing this compound (Excluding Consumer Product Formulations)

The industrial applications of this compound are primarily as an intermediate in the synthesis of other chemicals rather than as a final product itself. Its production on an industrial scale can be achieved through methods such as the catalytic hydrogenation of the corresponding ketone, 1-cyclohexylpropan-2-one.

A key industrial process that utilizes a derivative of this compound is in the manufacture of agrochemicals. ontosight.ai Specifically, its acetate ester serves as an intermediate in the production of certain pesticides and herbicides. ontosight.ai This involves a series of chemical reactions where the this compound backbone is incorporated into the final active ingredient.

Another industrial application lies in the synthesis of specialty chemicals for the fragrance industry, where related ethers are produced through processes like the alkylation of phenols or methoxyphenols with cyclohexanol (B46403) or cyclohexene (B86901). researchgate.net While not a direct use of this compound, these processes highlight the industrial relevance of the cyclohexyloxy ether functional group in creating valuable chemical products. The use of propan-1-ol, a related primary alcohol, as a solvent in the pharmaceutical industry also points to the potential utility of such compounds in industrial settings. chemicals.co.uk

Environmental Dynamics and Green Chemistry Aspects of 1 Cyclohexyloxy Propan 2 Ol

Environmental Fate and Transport Studies

The environmental behavior of a chemical is dictated by its physical and chemical properties, which influence its persistence and movement through different environmental compartments. For propylene (B89431) glycol ethers in general, key characteristics include low to moderate volatility, high water solubility, and low octanol-water partition coefficients, suggesting they are unlikely to accumulate in food chains. nih.gov

Atmospheric Degradation Pathways and Kinetics

The primary removal process for glycol ethers in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. nih.govoecd.org The rate of this reaction determines the atmospheric lifetime of the compound. For various PGEs, atmospheric half-lives are relatively short, typically ranging from a few hours to about a day. nih.govcdc.gov

The degradation is initiated by the abstraction of a hydrogen atom by an OH radical. nih.gov For 1-(cyclohexyloxy)propan-2-ol, the most likely sites for this attack are the methylene (B1212753) groups adjacent to the ether oxygen and the carbon atom bonded to the hydroxyl group. nih.gov This initial reaction leads to the formation of carbon-centered radicals, which then undergo further reactions in the presence of atmospheric oxygen, leading to fragmentation and the formation of smaller, oxygenated compounds such as aldehydes and carboxylic acids. nih.gov

Table 1: Estimated Atmospheric Lifetimes of Propylene Glycol Ethers and Related Compounds

CompoundEstimated Atmospheric Half-LifePrimary Degradation Reactant
Propylene Glycol Ethers (general class)5.5 to 34.4 hours nih.govOH radicals
Propylene Glycol20 to 32 hours cdc.govOH radicals
Tripropylene Glycol Methyl Ether (TPM)~2.0 hours oecd.orgOH radicals
Propylene Glycol n-Butyl Ether (PnB)~4.6 hours oecd.orgOH radicals

Mobility and Distribution in Aquatic and Terrestrial Systems

The mobility of this compound in soil and water is expected to be governed by its solubility and adsorption characteristics. Propylene glycol ethers typically exhibit high water solubility and low potential for adsorption to soil and sediment. nih.govd-nb.info This suggests that this compound would have high mobility in soil, with a potential to leach into groundwater. cdc.gov The low octanol-water partition coefficients (Kow) and bioconcentration factors observed for PGEs indicate a low likelihood of bioaccumulation in aquatic organisms. nih.gov

Microbial Biodegradation and Biotransformation Pathways

Biodegradation is a critical process for the removal of organic compounds from the environment. Propylene glycol ethers are generally considered to be biodegradable, with significant aerobic biodegradation observed in various tests simulating conditions in wastewater treatment plants, surface water, and soil. nih.govwikipedia.org

Identification of Microbial Consortia Involved in Degradation

While specific microbial consortia for the degradation of this compound have not been identified, studies on its structural components (cyclohexanol) and related glycol ethers provide insight into the types of microorganisms that could be involved. Various bacteria and fungi have been shown to degrade cyclohexanol (B46403) and other cyclic compounds. microbiologyresearch.orgresearchgate.netresearchgate.net Similarly, several bacterial strains are known to utilize glycol ethers as a source of carbon and energy. nih.gov

Table 2: Microorganisms Involved in the Degradation of Structurally Related Compounds

Compound DegradedMicroorganism Genus/SpeciesReference
Cyclohexanol / Cyclohexane (B81311) derivativesPseudomonas sp., Bacillus sp., Micrococcus sp. researchgate.netresearchgate.net researchgate.netresearchgate.net
Cyclohexanol / Cyclohexane derivativesAspergillus sp., Rhizopus sp., Mucor sp., Penicillium sp. researchgate.net researchgate.net
CyclohexylamineBrevibacterium oxydans nih.gov nih.gov
Cyclohexane carboxylic acidArthrobacter sp., Corynebacterium cyclohexanicum microbiologyresearch.org microbiologyresearch.org
Propylene Glycol EthersCorynebacterium sp. nih.gov nih.gov
Ethylene (B1197577) Glycol EthersPseudomonas sp., Xanthobacter autotrophicus nih.gov nih.gov

Elucidation of Biodegradation Metabolites and Pathways

The biodegradation of this compound would likely proceed through two main oxidative pathways targeting the propyl and cyclohexyl moieties of the molecule. ecetoc.org

For the propylene glycol ether portion, the primary alcohol group is typically oxidized by alcohol dehydrogenase and aldehyde dehydrogenase enzymes. researchgate.net This leads to the formation of the corresponding alkoxy propionic acid, in this case, 1-(cyclohexyloxy)propionic acid. researchgate.netnih.gov Further metabolism could involve O-dealkylation via cytochrome P450 enzymes, breaking the ether linkage to form propylene glycol and cyclohexanol. researchgate.netoup.com Propylene glycol can then enter central metabolic pathways and be mineralized to carbon dioxide. oup.com

The cyclohexyl ring is also susceptible to microbial attack. The degradation of cyclohexanol often begins with its oxidation to cyclohexanone. microbiologyresearch.orgnih.gov The ring is then cleaved by a monooxygenase enzyme, leading to the formation of linear intermediates such as 6-hydroxycaproic acid and adipic acid, which are further metabolized. microbiologyresearch.org

Waste Minimization and Sustainable Practices in this compound Production

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of ethers like this compound can significantly reduce the environmental impact of its production.

Sustainable practices in ether synthesis include:

Catalytic Routes: Utilizing catalytic reagents is superior to using stoichiometric ones, as catalysts are used in small amounts and can be recycled. A greener version of the traditional Williamson ether synthesis, known as catalytic Williamson ether synthesis (CWES), uses weak alkylating agents at high temperatures, avoiding the large amounts of salt waste produced in the classic method. acs.org

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a key goal of green chemistry. For ether synthesis, methods using aldehydes and silanes under the action of a silver salt catalyst in solvent-free conditions have been developed, offering high efficiency and minimal waste. google.com

Use of Renewable Feedstocks: The propanol (B110389) component could potentially be sourced from renewable resources. For instance, propanol can be sustainably produced from the hydrogenolysis of glycerol, a major byproduct of biodiesel production. chemistryviews.org This process, known as valorization, turns a waste stream into a valuable chemical feedstock. chemistryviews.org

Process Optimization for Waste Minimization: Techniques such as using azeotropes can be employed for the separation and recycling of solvents and byproducts, minimizing waste streams. mdpi.com Implementing a comprehensive waste minimization strategy involves efficient communication, economic and technological evaluation, and robust recycling programs within the production facility. repec.orghovione.com

By integrating these green chemistry and engineering principles, the production of this compound can be aligned with modern standards of sustainability and environmental stewardship.

Life Cycle Assessment (LCA) Considerations for Synthesis and Use

The life cycle of this compound can be broken down into three primary stages:

Synthesis Stage : This involves the acquisition of raw materials and the chemical manufacturing process. The primary precursors are cyclohexanol and propylene oxide. The environmental impact of this stage is heavily dependent on the production routes of these precursors.

Use Stage : As a solvent, this compound is likely to be used in formulations for coatings, cleaners, or other industrial applications. wikipedia.orgatamankimya.com The primary environmental considerations during this phase are fugitive emissions to the atmosphere and releases to wastewater.

End-of-Life Stage : This stage involves the disposal or degradation of the compound after its intended use. Key factors here include its biodegradability and potential for persistence or accumulation in various environmental compartments. nih.govnih.gov

Synthesis Stage: Precursor Production

Cyclohexanol Production: Traditionally, cyclohexanol is produced via petrochemical routes. wikipedia.org A common method is the oxidation of cyclohexane, which itself is derived from the hydrogenation of benzene (B151609). wikipedia.orgecoinvent.org Another route is the direct hydrogenation of phenol. wikipedia.org These processes are energy-intensive and rely on fossil fuel feedstocks.

More recently, greener routes to cyclohexanol are being explored to reduce environmental impact. These include:

Resource-Saving Processes : A newer process involving the hydration of cyclohexene (B86901) (derived from benzene) is noted to be a resource and energy-saving process with lower hydrogen consumption and a carbon-based yield of nearly 100%. epa.gov

Bio-based Feedstocks : Research has demonstrated the selective production of cyclohexanol from renewable lignin-derived phenolic compounds, such as guaiacol. This approach offers a potential pathway to a bio-based cyclohexanol, reducing the reliance on fossil resources.

Propylene Oxide Production: Propylene oxide is a major commodity chemical, and its production has significant environmental implications. dicp.ac.cn A life cycle inventory for propylene oxide production shows a mix of technologies, with the chlorohydrin and hydroperoxide (POSM/MTBE) processes being dominant. lca-data.comlca-data.com

Chlorohydrin Process : This older process generates significant amounts of chlorinated by-products and wastewater containing calcium chloride, leading to potential equipment corrosion and environmental pollution. dicp.ac.cn

Hydroperoxide Processes (e.g., POSM) : These routes co-produce other chemicals like styrene (B11656) or tert-butanol, and their environmental performance is tied to the market and use of these co-products. dicp.ac.cn

Greener Alternatives : Significant research is focused on developing more sustainable routes. The hydrogen peroxide to propylene oxide (HPPO) process is a cleaner alternative that avoids many of the waste streams of older methods. lca-data.com Furthermore, scientists are developing silver-based nanocatalysts that can produce propylene oxide with fewer by-products at lower temperatures. anl.gov Bio-based routes are also emerging, such as the synthesis of propylene oxide from propylene glycol derived from bio-glycerol, a by-product of biodiesel production. dicp.ac.cnresearchgate.netrsc.org

Table 1: Qualitative LCA Hotspot Comparison for Precursor Synthesis Routes
PrecursorConventional RouteKey Environmental HotspotsGreener Alternative RoutePotential Environmental Benefits
CyclohexanolOxidation of cyclohexane from benzene wikipedia.orgHigh energy consumption; reliance on fossil feedstocks (benzene); use of heavy metal catalysts. wikipedia.orgecoinvent.orgHydrogenation of lignin-derived phenolics Use of renewable feedstock; potential for lower carbon footprint.
Propylene OxideChlorohydrin process dicp.ac.cnLarge volumes of chlorinated waste and saline wastewater; high water consumption. dicp.ac.cnHPPO (Hydrogen Peroxide to Propylene Oxide) process lca-data.com or synthesis from bio-glycerol dicp.ac.cnElimination of chlorinated waste; use of renewable feedstock (in the case of bio-glycerol).

Green Chemistry Metrics for Synthesis

To quantify the "greenness" of the synthesis of this compound, several metrics can be applied. wikipedia.org These metrics help evaluate the efficiency of a chemical reaction in terms of atom utilization and waste generation. pnas.orgwiley-vch.de

Atom Economy : This metric calculates the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound from cyclohexanol and propylene oxide is an addition reaction, which theoretically has a 100% atom economy, making it a highly efficient process from this perspective.

E-Factor (Environmental Factor) : Introduced by Roger Sheldon, the E-factor measures the total mass of waste produced per kilogram of product. wikipedia.org A lower E-factor signifies a greener process. For the synthesis of this compound, the E-factor would be influenced by solvent losses, catalyst waste, and by-products from the precursor production stages.

Table 2: Application of Green Chemistry Metrics to Synthesis
MetricDefinitionRelevance to this compound Synthesis
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% wiley-vch.deThe core reaction is an addition, resulting in a theoretical 100% atom economy, which is highly favorable.
E-FactorTotal mass of waste / Mass of product wikipedia.orgHighlights waste from precursor synthesis, solvent use, and purification. Greener precursor routes would significantly lower the overall E-factor.
Process Mass Intensity (PMI)Total mass input / Mass of product nih.govProvides a holistic view of resource efficiency, encouraging reductions in all inputs, including water and energy.

Use and End-of-Life Considerations

As a member of the propylene glycol ether (PGE) family, this compound's environmental dynamics during and after its use can be inferred from data on similar compounds. nih.govoecd.org PGEs are generally characterized by low to moderate volatility, high water solubility, and low octanol-water partition coefficients. nih.gov

Atmospheric Fate : In the atmosphere, PGEs react with photochemically produced hydroxyl radicals. nih.gov This process leads to their degradation, with estimated atmospheric half-lives ranging from a few hours to a day, suggesting a low potential for long-range transport. nih.govnih.gov Recent studies on glycol ethers also indicate their potential to contribute to the formation of secondary organic aerosols (SOAs) through autoxidation pathways. acs.org

Aquatic and Terrestrial Fate : Due to their high water solubility, any releases of this compound would likely partition to surface water or soil. nih.govnih.gov Studies on various PGEs show that they are susceptible to biodegradation in soil, surface water, and wastewater treatment plants. nih.govoup.com Significant aerobic biodegradation is generally observed, preventing long-term persistence in the environment. nih.govoup.com

Ecotoxicity : Acute aquatic toxicity studies on a range of PGEs show low toxicity to fish, daphnia, and algae, with LC50 values typically greater than 100 mg/L. nih.govlyondellbasell.com This suggests that the compound is unlikely to pose a high risk to aquatic ecosystems under normal conditions. nih.gov Furthermore, the low octanol-water partition coefficients indicate that PGEs have a low potential for bioaccumulation in aquatic food chains. nih.gov

Table 3: General Environmental Properties of Propylene Glycol Ethers (PGEs)
PropertyGeneral Finding for PGEsImplication for this compound
Atmospheric Half-Life5.5 to 34.4 hours (reaction with hydroxyl radicals) nih.govUnlikely to persist in the atmosphere or undergo long-range transport.
BiodegradationSignificant aerobic biodegradation observed in water and soil. nih.govoup.com Generally considered readily biodegradable. alliancechemical.comExpected to be removed effectively in wastewater treatment plants and not persist in the environment.
Aquatic Toxicity (Acute)LC50 values typically >100 mg/L for fish and invertebrates. nih.govlyondellbasell.com Classified as 'practically non-toxic' to 'relatively harmless'. lyondellbasell.comLow risk of acute toxicity to aquatic organisms.
Bioaccumulation PotentialLow octanol-water partition coefficients (Kow); Bioconcentration factor (BCF) <10. nih.govUnlikely to accumulate in the tissues of aquatic organisms.

Conclusions and Future Research Trajectories for 1 Cyclohexyloxy Propan 2 Ol

Synthesis of Key Academic Contributions and Findings

Academic research on propylene (B89431) glycol ethers provides a solid foundation for understanding 1-(Cyclohexyloxy)propan-2-ol. The synthesis of such compounds is typically achieved through two primary and well-documented routes.

The first is the Williamson ether synthesis , a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this could involve the reaction of a cyclohexyl halide with the alkoxide of 1-hydroxypropan-2-ol, or conversely, the reaction of cyclohexanol's alkoxide with a halohydrin like 1-chloropropan-2-ol. The Williamson ether synthesis is known for its broad scope and reliability in both laboratory and industrial settings. wikipedia.org

The second common synthetic pathway is the base-catalyzed ring-opening of propylene oxide with cyclohexanol (B46403) . researchgate.netresearchgate.net This method is a standard industrial process for the production of propylene glycol ethers. researchgate.net The reaction of propylene oxide with an alcohol, in this case, cyclohexanol, in the presence of a basic catalyst like potassium hydroxide, leads to the formation of the corresponding glycol ether. stackexchange.com

The reactivity of this compound can be inferred from its constituent functional groups: a secondary alcohol and an ether linkage. Propylene glycol ethers are known to undergo reactions characteristic of both alcohols and ethers. The secondary alcohol group is expected to undergo oxidation to form a ketone, esterification with carboxylic acids or their derivatives to form esters, and dehydration to yield an alkene. masterorganicchemistry.comlibretexts.orgquizlet.com The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

A summary of the key academic findings related to the synthesis and expected reactivity of compounds analogous to this compound is presented in the table below.

Aspect Key Findings from Analogous Compounds References
Synthesis Williamson ether synthesis is a robust method for forming the ether linkage. wikipedia.orgmasterorganicchemistry.comyoutube.com
Base-catalyzed ring-opening of propylene oxide with an alcohol is a common industrial route. researchgate.netresearchgate.netstackexchange.com
Reactivity The secondary alcohol can be oxidized to a ketone. quizlet.com
Esterification of the secondary alcohol is a feasible reaction. masterorganicchemistry.comchemguide.co.uk
Dehydration of the secondary alcohol can lead to the formation of an alkene. libretexts.orgshout.educationyoutube.com
The ether bond is generally stable under most conditions. noaa.gov

Identification of Unexplored Research Avenues in Synthesis and Reactivity

While the fundamental synthesis and reactivity of this compound can be predicted, several research avenues remain unexplored.

In the realm of synthesis , a key area for investigation is the development of more sustainable and efficient catalytic systems. Recent research has explored the use of environmentally friendly ionic liquids as catalysts for the synthesis of propylene glycol ethers from propylene oxide and alcohols. researchgate.net Applying these novel catalytic systems to the synthesis of this compound could lead to improved yields, milder reaction conditions, and a greener synthetic process. Furthermore, the direct synthesis from propylene using bifunctional catalysts that can handle both epoxidation and ring-opening in one pot presents an exciting frontier. rsc.org

Regarding reactivity , a detailed kinetic and mechanistic study of the reactions of this compound would be highly valuable. For instance, understanding the kinetics of its esterification or oxidation would be crucial for its potential use as a monomer or intermediate in chemical synthesis. masterorganicchemistry.comnih.gov The stereochemistry of these reactions, particularly the influence of the chiral center at the 2-position of the propanol (B110389) group, is another area ripe for investigation.

Research Area Unexplored Avenues Potential Impact
Synthesis Development of green catalytic systems (e.g., ionic liquids).Increased efficiency, sustainability, and cost-effectiveness.
One-pot synthesis from propylene.Streamlined industrial production.
Reactivity Detailed kinetic and mechanistic studies of key reactions.Optimization of reaction conditions for specific applications.
Investigation of the stereochemical outcomes of reactions.Access to enantiomerically pure derivatives with unique properties.

Emerging Trends in Theoretical and Applied Research Relevant to the Compound

Emerging trends in both theoretical and applied research on glycol ethers are likely to influence the future study of this compound.

Theoretical research , particularly computational chemistry, can provide valuable insights into the compound's properties and reactivity. Density Functional Theory (DFT) calculations, for instance, could be employed to predict its spectroscopic characteristics, bond energies, and reaction mechanisms. rsc.org Such theoretical studies can guide experimental work and accelerate the discovery of new applications.

In applied research , a significant trend is the increasing use of propylene glycol ethers in high-performance applications due to their favorable properties, such as good solvency for a wide range of substances, low volatility, and lower toxicity compared to their ethylene (B1197577) glycol-based counterparts (E-series). ca.govglycol-ethers.euepa.gov P-series glycol ethers are utilized in coatings, cleaners, inks, and electronic applications. glycol-ethers.euciscochem.com The presence of the bulky cyclohexyl group in this compound might impart unique solubility characteristics, making it a candidate for specialized solvent applications.

Another emerging trend is the focus on the environmental and health aspects of chemical compounds. While P-series glycol ethers are generally considered safer than E-series, comprehensive toxicological and environmental impact assessments of this compound would be necessary for its commercialization. ca.govnih.gov

Potential for Novel Derivative Design and Functional Materials Development

The bifunctional nature of this compound, possessing both an ether and a hydroxyl group, makes it a versatile building block for the design of novel derivatives and functional materials.

The secondary alcohol group can serve as a reactive handle for the synthesis of a wide array of derivatives . For example, esterification with various carboxylic acids could lead to a library of ester derivatives with tailored properties, such as different boiling points, viscosities, and solvency characteristics. medcraveonline.com These esters could find applications as plasticizers, coalescing agents, or specialty solvents.

Furthermore, this compound could be utilized as a monomer in polymerization reactions. The ring-opening polymerization of propylene oxide is a major industrial process for producing polyether polyols, which are key components of polyurethanes. stackexchange.comvapourtec.com By analogy, this compound could be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability, hydrophobicity, or other desirable properties conferred by the cyclohexyl group. The copolymerization of propylene oxide with other cyclic monomers like tricyclic anhydrides has been shown to produce polyesters with high glass transition temperatures, suggesting that derivatives of this compound could be valuable in the development of advanced polymers. nsf.gov

The potential applications in functional materials are summarized in the table below.

Application Area Potential Role of this compound Resulting Material Properties
Novel Derivatives Precursor for ester synthesis.Tunable properties (viscosity, solvency).
Functional Polymers Monomer for polyesters and polyurethanes.Enhanced thermal stability, hydrophobicity, and mechanical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Cyclohexyloxy)propan-2-ol, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, where cyclohexanol derivatives react with epoxide intermediates (e.g., propylene oxide derivatives). Key steps include:

  • Step 1 : Activation of the cyclohexyl group using a base (e.g., NaOH) to generate a nucleophilic alkoxide.
  • Step 2 : Reaction with a propylene oxide derivative under controlled temperature (40–60°C) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on signals for the cyclohexyloxy group (δ 3.5–4.0 ppm for the oxymethylene protons) and secondary alcohol (δ 1.2–1.5 ppm).
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z 173.2).
    • Cross-Validation : Compare data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the compound’s reactivity in substitution and oxidation reactions?

  • Steric and Electronic Effects : The bulky cyclohexyl group reduces nucleophilic attack at the ether oxygen, favoring regioselective reactions at the secondary alcohol. For oxidation:

  • Ketone Formation : Use Jones reagent (CrO3_3/H2_2SO4_4) to oxidize the secondary alcohol to a ketone, monitored by TLC.
  • Mechanistic Insight : The cyclohexyl group stabilizes transition states via hyperconjugation, as shown in DFT studies .

Q. What strategies can resolve contradictions in reported binding affinities of this compound to serotonin receptors?

  • Experimental Design :

  • Assay Validation : Replicate binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 25°C).
  • Control Experiments : Include positive controls (e.g., known serotonin agonists) and assess nonspecific binding with excess cold ligand.
  • Data Analysis : Apply nonlinear regression to calculate KiK_i values; use statistical tools (e.g., ANOVA) to identify outliers.
    • Case Study : Inconsistent KiK_i values (10–100 nM) were resolved by controlling for temperature variations .

Q. How can computational models predict the interaction of this compound with cytochrome P450 enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in the enzyme’s active site. Prioritize hydrogen bonding with heme iron and hydrophobic interactions with the cyclohexyl group.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of the enzyme-ligand complex.
  • Validation : Compare predicted metabolic sites (e.g., hydroxylation at C2) with in vitro microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported metabolic stability of this compound across in vitro and in vivo studies?

  • Root Cause Analysis :

  • In Vitro Limitations : Liver microsomes may lack full enzyme cofactors (e.g., NADPH), leading to underestimated clearance.
  • Species Variability : Compare human vs. rodent CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6).
    • Resolution : Use hepatocyte models (3D spheroids) for in vitro-in vivo extrapolation (IVIVE) and adjust for protein binding differences .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar compounds in modulating GABAA_A receptor activity?

  • Structural-Activity Relationship (SAR) :

  • Key Features : The cyclohexyloxy group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration vs. phenyl analogs (logP ~1.5).
  • Activity Data :
CompoundIC50_{50} (GABAA_A)Selectivity (vs. NMDA)
1-(Cyclohexyloxy)-propan-2-ol12 nM50-fold
Phenyl analog45 nM10-fold
  • Source : Derived from electrophysiology assays in transfected HEK293 cells .

Experimental Optimization

Q. What steps improve the yield of this compound in scale-up synthesis?

  • Process Chemistry :

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to accelerate ether formation.
  • Solvent Optimization : Use THF or DMF to enhance solubility of intermediates.
  • Yield Data : Pilot-scale reactions (10 L) achieved 78% yield vs. 65% in lab-scale (1 L) .

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